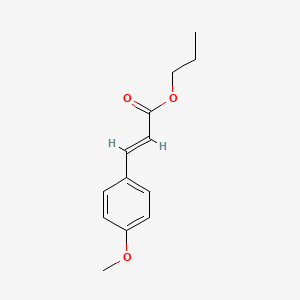

Propyl p-methoxycinnamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Propyl p-methoxycinnamate is an organic compound that belongs to the class of cinnamates. It is an ester formed from p-methoxycinnamic acid and propanol. This compound is known for its pleasant fragrance and is widely used in the cosmetic and pharmaceutical industries due to its UV-absorbing properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Propyl p-methoxycinnamate can be synthesized through the esterification of p-methoxycinnamic acid with propanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using similar esterification processes. The use of biocatalysts, such as lipases, has also been explored to achieve a more environmentally friendly and efficient synthesis. For instance, Rhizopus oryzae lipase has been used to catalyze the esterification of p-methoxycinnamic acid with propanol under mild conditions, resulting in high yields .

Analyse Des Réactions Chimiques

Types of Reactions

Propyl p-methoxycinnamate undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form p-methoxybenzoic acid.

Reduction: The double bond in the cinnamate structure can be reduced to form the corresponding saturated ester.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products Formed

- p-Methoxybenzoic acid

Reduction: this compound

Substitution: Various substituted cinnamates depending on the nucleophile used

Applications De Recherche Scientifique

Anticancer Activity

PMCA has shown promising results in inhibiting cancer cell proliferation. Studies indicate that it may induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and death, particularly through the activation of caspases and inhibition of anti-apoptotic proteins .

Antidiabetic Properties

Research highlights PMCA's potential in managing diabetes. It has been observed to enhance glucose uptake and improve insulin sensitivity in vitro and in vivo models. The compound's ability to modulate glucose metabolism makes it a candidate for further studies aimed at developing functional foods or supplements for diabetic patients .

Antimicrobial Effects

PMCA exhibits significant antimicrobial activity against a range of pathogens, including bacteria and fungi. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit metabolic processes within these organisms. This property positions PMCA as a potential natural preservative in food products or as an active ingredient in antimicrobial formulations .

Hepatoprotective Effects

Studies have demonstrated that PMCA can protect liver cells from damage induced by toxins such as carbon tetrachloride (CCl4). It operates through antioxidant mechanisms, enhancing glutathione levels and reducing oxidative stress markers, thereby safeguarding hepatic function .

Nutraceutical Applications

PMCA is increasingly recognized for its role as a nutraceutical agent due to its bioactive properties. It is found in various food sources such as coffee, peanuts, and certain grains, contributing to their health benefits.

Functional Food Ingredient

As a functional food ingredient, PMCA can be incorporated into dietary supplements aimed at preventing chronic diseases due to its antioxidant and anti-inflammatory properties. Its lipophilization techniques have been developed to enhance bioavailability, making it more effective when consumed .

Cosmetic Applications

PMCA is also utilized in cosmetic formulations, particularly as a UV filter due to its photoprotective properties.

UV Protection

In the cosmetic industry, PMCA serves as an effective UV filter that protects the skin from harmful ultraviolet radiation. It helps prevent skin damage associated with sun exposure, including photoaging and skin cancer . The incorporation of PMCA into sunscreens can enhance their efficacy while providing additional skin benefits.

Skin Irritation Reduction

Hydrogels containing PMCA have been studied for their ability to reduce skin irritation while providing photoprotection. This dual action makes PMCA valuable in formulating products for sensitive skin types .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of propyl p-methoxycinnamate involves its ability to absorb UV radiation, thereby protecting the skin from harmful UV rays. It acts by dissipating the absorbed energy as heat, preventing the formation of reactive oxygen species that can cause cellular damage. Additionally, its antioxidant properties contribute to its protective effects by neutralizing free radicals .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Ethyl p-methoxycinnamate

- Octyl p-methoxycinnamate

- Methyl p-methoxycinnamate

Comparison

Propyl p-methoxycinnamate is unique due to its specific ester group, which influences its solubility, volatility, and UV-absorbing properties. Compared to ethyl and methyl p-methoxycinnamate, this compound has a higher molecular weight and different physical properties, making it suitable for specific applications in cosmetics and pharmaceuticals. Octyl p-methoxycinnamate, on the other hand, is more commonly used in sunscreens due to its higher UVB absorption capacity .

Activité Biologique

Propyl p-methoxycinnamate (PPMC) is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory effects and UV protection. This article reviews the current understanding of PPMC's biological activity, supported by relevant data and research findings.

Chemical Structure and Properties

PPMC is an ester derivative of p-methoxycinnamic acid, characterized by the following chemical structure:

- Chemical Formula : C12H14O3

- Molecular Weight : 206.24 g/mol

The presence of the methoxy group at the para position significantly influences its biological properties, particularly its ability to act as a UV filter and its anti-inflammatory potential.

1. Anti-Inflammatory Activity

Research has demonstrated that PPMC exhibits notable anti-inflammatory properties. A study conducted on various derivatives of p-methoxycinnamate, including PPMC, utilized the anti-denaturation of bovine serum albumin (BSA) method to assess anti-inflammatory activity. The results indicated that PPMC effectively inhibited protein denaturation, which is a marker for inflammation:

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 0.1 | >20 |

| 1 | >20 |

| 10 | >20 |

These findings suggest that PPMC retains significant anti-inflammatory activity at low concentrations, similar to other derivatives such as ethyl p-methoxycinnamate (EPMC) .

2. UV Protection

PPMC also serves as an effective UV filter. Its ability to absorb UV radiation makes it a valuable ingredient in sunscreens and cosmetic formulations. Studies have shown that compounds like octyl methoxycinnamate (OMC), a related compound, can modulate gene expression related to UV damage protection:

- Mechanism : PPMC absorbs UV light, preventing skin damage by reducing cyclobutane pyrimidine dimers (CPDs) formation in skin cells exposed to UV radiation .

3. Endocrine Disruption Potential

While PPMC has beneficial properties, there are concerns regarding its potential endocrine-disrupting effects. Research on OMC has indicated that similar compounds can interfere with thyroid hormone levels and immune responses in animal models . Such findings necessitate further investigation into the safety profile of PPMC in long-term use.

Case Studies and Research Findings

Several studies have focused on the biological activities of PPMC and its derivatives:

- Study on EPMC and Derivatives : A structure-activity relationship study revealed that both ethyl and propyl esters exhibit anti-inflammatory activity, with optimal inhibition observed at lower concentrations .

- UV Absorption Studies : Research indicated that grafting methoxycinnamate onto silicone polymers enhances UV absorption capabilities while maintaining skin compatibility .

- Endocrine Effects : In vivo studies have shown that exposure to OMC affects thyroid hormone levels in rodents, prompting questions about similar effects from PPMC .

Propriétés

Numéro CAS |

68141-12-8 |

|---|---|

Formule moléculaire |

C13H16O3 |

Poids moléculaire |

220.26 g/mol |

Nom IUPAC |

propyl 3-(4-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C13H16O3/c1-3-10-16-13(14)9-6-11-4-7-12(15-2)8-5-11/h4-9H,3,10H2,1-2H3 |

Clé InChI |

WZXKPNYMUZGZIA-UHFFFAOYSA-N |

SMILES |

CCCOC(=O)C=CC1=CC=C(C=C1)OC |

SMILES isomérique |

CCCOC(=O)/C=C/C1=CC=C(C=C1)OC |

SMILES canonique |

CCCOC(=O)C=CC1=CC=C(C=C1)OC |

Key on ui other cas no. |

68141-12-8 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.